3-Methylhypoxanthine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-7H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-10-3-9-6(11)4-5(10)8-2-7-4/h2-3H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOIVMBFRBQQFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=O)C2=C1N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60289657 | |
| Record name | Hypoxanthine, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60289657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006-11-7 | |
| Record name | 3-Methylhypoxanthine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62620 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hypoxanthine, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60289657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methylhypoxanthine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HX964T4AY2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Endogenous Formation and Biosynthetic Pathways of 3 Methylhypoxanthine
Cellular Mechanisms of Purine (B94841) Methylation
The methylation of purine bases, such as hypoxanthine (B114508), is a critical biochemical modification. This process is primarily mediated by specific enzymes that catalyze the transfer of a methyl group to a nitrogen atom on the purine ring, though non-enzymatic reactions can also occur.
Enzymatic Methylation Processes and Substrate Specificity
The principal mechanism for the biological methylation of purines involves a class of enzymes known as methyltransferases. nih.gov These enzymes utilize a common cosubstrate, S-adenosyl-L-methionine (SAM), as the primary methyl group donor. researchgate.netwikipedia.org The reaction involves the transfer of the methyl group from SAM to a nitrogen atom on the hypoxanthine ring, yielding 3-Methylhypoxanthine and S-adenosyl-L-homocysteine (SAH). elifesciences.org
The enzymes responsible for this transformation are often N-methyltransferases, which exhibit specificity for the substrate and the position of methylation. nih.gov In the biosynthesis of related purine alkaloids like caffeine (B1668208) and theobromine (B1682246), specific N-methyltransferases catalyze methylation at the N1, N3, and N7 positions of a xanthine (B1682287) scaffold. nih.govnih.gov While the direct methylation of hypoxanthine to this compound is less characterized than that of xanthine, it is mechanistically analogous. The substrate specificity of these methyltransferases is crucial and can be determined by just a single amino acid residue within the enzyme, which dictates which purine is methylated and at which position. nih.gov
| Key Components in Enzymatic Methylation | Role |
| Enzyme Class | Methyltransferases (MTases) nih.gov |
| Substrate | Hypoxanthine |
| Methyl Donor | S-adenosyl-L-methionine (SAM) researchgate.netwikipedia.org |
| Product | This compound hoffmanlab.orghoffmanlab.org |
| Byproduct | S-adenosyl-L-homocysteine (SAH) elifesciences.org |
Non-Enzymatic Generation Pathways within Cellular Environments
Beyond enzymatic catalysis, purines can undergo methylation through non-enzymatic pathways. The primary intracellular methyl donor, S-adenosyl-L-methionine (SAM), has been shown to act as a weak alkylating agent in vitro, capable of methylating DNA bases without enzymatic assistance. nih.govnih.gov This spontaneous reaction can lead to the formation of various methylated purines, including 7-methylguanine (B141273) and 3-methyladenine (B1666300). nih.gov It is plausible that hypoxanthine, being a structural analog, could also be non-enzymatically methylated by SAM at the N3 position within the cellular milieu, contributing to a background level of this compound. This reaction is considered a potential source of spontaneous mutagenesis, necessitating cellular repair mechanisms. nih.govnih.gov
Precursor Utilization and Conversion in this compound Synthesis
The direct precursor for the synthesis of this compound is the purine base hypoxanthine. researchgate.net Hypoxanthine is a central intermediate in purine metabolism, originating from two main sources: the de novo synthesis pathway and the purine salvage pathway. researchgate.net
The purine salvage pathway is a major contributor to the cellular pool of purine nucleotides and is particularly important in tissues with high energy demands, such as the brain. researchgate.netnih.gov In this pathway, free purine bases, resulting from the degradation of nucleic acids, are recycled. The enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) converts hypoxanthine back into inosine (B1671953) monophosphate (IMP), a precursor for adenine (B156593) and guanine (B1146940) nucleotides. wikipedia.orgwellbeingmagazine.com However, the free hypoxanthine that is not salvaged is available to be a substrate for other enzymes, including methyltransferases that would convert it to this compound, or xanthine oxidase, which converts it to xanthine and subsequently uric acid. researchgate.net
The availability of hypoxanthine for methylation is therefore dependent on the dynamic balance between de novo synthesis, nucleic acid degradation, and the activity of salvage pathway enzymes like HPRT. nih.govwellbeingmagazine.com
Biogenic Sources and Organismal Occurrence of this compound
This compound, as a product of fundamental metabolic pathways, is found across different domains of life, from simple prokaryotes to complex eukaryotes, including various marine organisms.
Prokaryotic and Eukaryotic Systems
Hypoxanthine is a necessary substrate and nitrogen source for the growth of certain bacteria and parasites, indicating its central role in the metabolism of these prokaryotic organisms. wikipedia.org As SAM-dependent methylation is a ubiquitous process, the formation of this compound is expected in these systems.
In eukaryotes, from yeast to mammals, purine metabolism and methylation are highly conserved processes. Hypoxanthine is a normal constituent of cellular metabolism in humans and other mammals. While often considered a minor metabolite, methylated purines like this compound can be detected in various tissues and fluids as products of metabolic activity.
Marine Organismal Sources
Marine organisms are a rich source of diverse alkylated purines. nih.gov While monomethylated purines are less common than di- and trimethylated derivatives, they have been identified in various marine species. nih.gov For instance, methylated guanines and adenines have been isolated from sponges like Geodia gigas and ascidians such as Botrylloides leachi. nih.gov Although direct isolation of this compound is not as frequently reported, the metabolic machinery for its production exists. Marine algae, for example, are known to utilize purines like uric acid as a nitrogen source, highlighting the active purine metabolism in these organisms where precursors to this compound are present. nih.govresearchgate.net The high prevalence of hypoxanthine has been noted in the edible parts and organs of various marine fish. researchgate.net
| Organismal Domain | Relevance to this compound |
| Prokaryotes | Hypoxanthine is a key substrate for nucleic acid synthesis in many bacteria and parasites. wikipedia.org |
| Eukaryotes | Found as a product of conserved purine metabolism and methylation pathways in fungi, plants, and animals. |
| Marine Organisms | Marine invertebrates and fish show high levels of purine precursors and various methylated purines. nih.govresearchgate.net |
Enzymology and Metabolic Processing of 3 Methylhypoxanthine
Enzymes Governing 3-Methylhypoxanthine Metabolism
The catabolism of purines in humans primarily leads to the formation of uric acid, mediated by a series of enzymatic reactions. Key enzymes in this process include xanthine (B1682287) oxidoreductase (XOR), adenosine (B11128) deaminase, and purine (B94841) nucleoside phosphorylase. The activity of these enzymes towards this compound is a critical aspect of its metabolic fate.
Xanthine oxidoreductase (XOR), also known as xanthine oxidase (XO) or xanthine dehydrogenase (XDH), is a pivotal enzyme in the terminal stages of purine catabolism. It catalyzes the oxidation of hypoxanthine (B114508) to xanthine and subsequently xanthine to uric acid, generating reactive oxygen species (ROS) in the process wikipedia.orgnih.govmdpi.com. Human XOR exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO), with the latter being more associated with ROS production wikipedia.orgnih.gov.
Research indicates that XOR exhibits low activity towards 3-methylxanthine, a related methylated purine wikipedia.org. However, a study investigating the interaction of methylated allopurinols with bovine milk xanthine oxidase found that this enzyme could oxidize this compound, albeit at a significantly lower rate compared to 7-methylallopurinol. The proposed mechanism suggests that for XOR to attack at the C-6 position of this compound, the enzyme must bind to both N-1 and N-2 of the pyrazole (B372694) ring, inducing a tautomerization that places a double bond in the pyrimidine (B1678525) ring, a process similar to the activation of hypoxanthine nih.gov. This interaction implies that XOR can act as a metabolic enzyme for this compound, but its efficiency is limited.
While XOR is the most studied enzyme in purine catabolism, other enzymes like adenosine deaminase and purine nucleoside phosphorylase are involved in the conversion of nucleosides to bases fiveable.menih.gov. If this compound were to be converted into its corresponding nucleoside, these enzymes might play a role in its subsequent processing.
Direct identification of specific enzymes, other than XOR, that catabolize this compound is not extensively detailed in the literature. However, insights can be drawn from the metabolism of related methylated purines. For instance, in Escherichia coli, methylated purine riboside derivatives undergo demethylation by adenosine deaminase, yielding inosine (B1671953), which is then processed further nih.govasm.org. This suggests that if this compound is converted to its nucleoside form, adenosine deaminase could potentially be involved in a demethylation step.
Furthermore, the metabolism of methylxanthines like theophylline (B1681296) and caffeine (B1668208) in humans involves cytochrome P450 (CYP) enzymes, particularly CYP1A2, which mediates N-demethylation and oxidation reactions ebi.ac.uknih.gov. Given the structural similarity, it is plausible that mammalian CYP enzymes could also metabolize this compound through similar N-demethylation or oxidation pathways, though specific studies confirming this are limited.
Regulatory Mechanisms of this compound Metabolic Enzymes
The regulation of purine metabolism is multifaceted, involving allosteric control, feedback inhibition, and transcriptional/post-translational modifications. While specific regulatory mechanisms for enzymes directly acting on this compound are not well-defined, general principles of purine metabolism regulation provide context.
In the de novo synthesis of purines, key enzymes such as PRPP synthetase and amidophosphoribosyltransferase are subject to allosteric regulation and feedback inhibition by purine nucleotides (AMP, GMP, IMP) and PRPP fiveable.mewikipedia.org. While these mechanisms primarily govern purine biosynthesis, they highlight the intricate feedback loops that maintain purine homeostasis. For enzymes involved in purine catabolism, such as XOR, regulation can occur through substrate availability and product accumulation, though specific allosteric modulators for this compound processing are not identified.
The expression of enzymes involved in purine biosynthesis can be modulated transcriptionally in response to cellular purine levels and growth signals fiveable.me. Post-translational modifications, such as phosphorylation, also play a role in regulating enzyme activity fiveable.me. For XOR, the conversion between its dehydrogenase (XDH) and oxidase (XO) forms is regulated by reversible sulfhydryl oxidation and irreversible proteolytic modification, influencing its ROS-generating capacity wikipedia.org. Specific transcriptional or post-translational controls governing the activity of enzymes that metabolize this compound have not been clearly elucidated.
Intermediates and Downstream Products of this compound Biotransformation
The ultimate fate of purines in humans is typically their conversion to uric acid fiveable.memdpi.com. If this compound undergoes oxidation by XOR, it is reasonable to infer that a methylated uric acid derivative could be formed, analogous to the metabolism of other methylxanthines like theophylline and caffeine, which yield methylated uric acid products ebi.ac.uknih.gov.
The limited activity of XOR on this compound nih.gov suggests that alternative pathways might be more significant. As observed in bacterial systems, adenosine deaminase can demethylate methylated purine ribosides, leading to inosine, which is then converted to hypoxanthine nih.govasm.org. This indicates a potential pathway involving demethylation.
Based on the metabolism of related methylxanthines by cytochrome P450 enzymes ebi.ac.uknih.gov, N-demethylation and oxidation are likely routes for this compound biotransformation. These processes could yield various products, including demethylated hypoxanthine derivatives or oxidized products such as methylated uric acid analogs.
In the context of natural product chemistry, this compound has been identified as a purine base to which terpenoid chains can be attached, forming compounds like malonganenones and nuttingins uio.no. This suggests that this compound can also serve as a substrate for conjugation or alkylation reactions, leading to more complex molecular structures.
Comparative Enzymatic Kinetics of this compound Processing
The metabolic processing of purine derivatives is a critical area of biochemical research, involving a complex network of enzymes that govern their synthesis, salvage, and degradation. Within this network, enzymes such as Xanthine Oxidase (XO) and Purine Nucleoside Phosphorylase (PNP) play pivotal roles in the catabolism of purine bases and nucleosides. While extensive studies have characterized the kinetics of these enzymes with natural substrates like hypoxanthine and xanthine, detailed comparative kinetic data specifically for this compound remains limited in the scientific literature.
Enzymes Involved in Purine Metabolism:
Xanthine Oxidase (XO) : This enzyme, a molybdenum-containing flavoprotein, is central to purine catabolism. It catalyzes the sequential oxidation of hypoxanthine to xanthine, and subsequently xanthine to uric acid, utilizing oxygen as an electron acceptor nih.govresearchgate.net. The kinetic parameters of XO, such as Michaelis constant (Km) and maximum velocity (Vmax), have been well-defined for its natural substrates researchgate.netnih.govnih.gov. Research has also explored the kinetics of XO with various purine analogs, assessing their substrate or inhibitory potential researchgate.netnih.govsemanticscholar.orgmdpi.com.
Purine Nucleoside Phosphorylase (PNP) : This enzyme catalyzes the reversible phosphorolysis of purine nucleosides and deoxynucleosides into their corresponding bases and ribose-1-phosphate (B8699412) asahi-kasei.co.jpresearchgate.netmdpi.com. PNP is a key enzyme in the purine salvage pathway, ensuring the availability of purine precursors for nucleotide synthesis. Kinetic studies have been conducted on PNP with a range of natural and synthetic nucleosides, revealing variations in substrate affinity and catalytic efficiency asahi-kasei.co.jpresearchgate.netmdpi.comnih.gov.
Comparative Kinetic Analysis of this compound:
Comparative enzymatic kinetics aims to elucidate how an enzyme interacts with different substrates by quantifying key kinetic parameters. For this compound, direct quantitative kinetic data (e.g., Km, Vmax, kcat) for its interaction with XO, PNP, or other relevant enzymes is not extensively documented.
However, some research provides indirect insights. A study investigating the behavior of N-methylated allopurinols towards bovine milk xanthine oxidase noted that "7-Methylallopurinol was oxidised nearly ten times faster than the isomeric this compound" libretexts.org. This finding suggests a differential catalytic rate for this compound compared to another methylated purine analog when acted upon by xanthine oxidase. It implies that the presence and position of methyl groups on the purine ring can significantly influence the enzyme's catalytic efficiency.
While studies on other purine analogs have established their kinetic profiles with enzymes like PNP and XO, providing values such as Km in the micromolar range for various substrates asahi-kasei.co.jpresearchgate.netnih.gov, specific quantitative data for this compound remains a gap in the literature. For instance, kinetic parameters like Km and Vmax are typically determined by measuring reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation nih.govlibretexts.orgcollaborativedrug.comwikipedia.orgnih.gov. Such detailed analyses for this compound with key purine-metabolizing enzymes have not been readily identified in the searched literature.
Due to the absence of specific quantitative kinetic data (Km, Vmax, kcat) for this compound in the reviewed literature, a comparative data table detailing these parameters is not feasible to generate. The available information primarily consists of qualitative comparisons of reaction rates or studies focusing on different purine analogs.
Compound List:
this compound
Hypoxanthine
Xanthine
Uric Acid
Inosine
7-Methylallopurinol
Allopurinol
Oxypurinol
7-Methylguanosine
7-Methylinosine
1,N2-Etheno-2-aminopurine (1,N2-ε2APu)
N2,3-Etheno-2-aminopurine (N2,3-ε2APu)
Pyrazoloadenine
Pyrazoloisoguanine
3-Methylxanthine
Molecular Interactions of 3 Methylhypoxanthine with Nucleic Acids
Incorporation and Presence of 3-Methylhypoxanthine within DNA and RNA Structures
The incorporation of modified nucleobases into nucleic acid structures can occur through various mechanisms, including post-synthetic modification of existing strands or, in some cases, as naturally occurring modifications.
Chemical synthesis offers routes to introduce specific modifications into DNA and RNA strands. For hypoxanthine (B114508) derivatives, post-synthetic modification strategies have been developed. For instance, research has detailed methods for the synthesis of N1-methylhypoxanthine within DNA oligonucleotides. These methods typically involve the preparation of a modified phosphoramidite (B1245037) monomer, its incorporation into an oligonucleotide using automated DNA synthesis, and subsequent conversion of a precursor base to the desired N1-substituted hypoxanthine nih.govoup.comoup.comoup.com. These synthetic approaches allow for the study of the structural and functional consequences of such modifications. While direct methods for incorporating this compound post-synthetically into DNA or RNA are not extensively detailed in the available literature, the general feasibility of methylating purine (B94841) bases at various positions suggests potential synthetic routes could be devised.
While direct evidence for the natural occurrence of this compound in DNA or RNA is scarce, other methylated nucleobases are well-documented modifications in cellular RNA. For example, various methylations, such as 3-methylcytidine (B1283190) (m3C) and 3-methyluridine (B1581624) (m3U), are found in transfer RNAs (tRNAs), ribosomal RNAs (rRNAs), and messenger RNAs (mRNAs) frontiersin.orgmdpi.comresearchgate.netbiorxiv.orgmdpi.comnih.gov. These modifications, often occurring at nitrogen atoms within the nucleobase ring, can influence RNA structure, stability, and function, including interactions within the ribosome and during translation frontiersin.orgmdpi.comnih.gov. Some studies have reported minor occurrences of 1-methylhypoxanthine (B72709) and 3-methyluracil (B189468) in tRNA researchgate.net. The presence of such methylated bases highlights the biological relevance of methylation as a modification strategy in RNA.
Impact of this compound on Nucleic Acid Structural Conformation
The presence of modified bases can significantly alter the structural integrity and base-pairing properties of nucleic acid duplexes.
Methylation of nucleobases can impact the thermal stability of DNA and RNA duplexes. Studies on N1-methylhypoxanthine have shown that its incorporation into DNA duplexes leads to a reduction in thermostability, with observed melting temperatures (Tm) significantly lower than those of duplexes containing the unmodified hypoxanthine base nih.govoup.comoup.com. For example, a DNA duplex containing N1-methylhypoxanthine exhibited a Tm of 32–33°C, compared to 48.8°C for a hypoxanthine-containing duplex nih.govoup.comoup.com. This destabilization is generally attributed to the disruption of optimal base stacking and hydrogen bonding interactions. While specific data for this compound is limited, it is plausible that methylation at the N3 position could also influence duplex stability, potentially through steric hindrance or altered hydrogen bonding capabilities.
Table 1: Comparative Melting Temperatures of DNA Duplexes
| Oligonucleotide Sequence (Central Base X) | Tm (°C) (0.15 M NaCl) | Tm (°C) (0.05 M Na Phosphate, pH 7.5) | Reference |
| Duplex with Hypoxanthine (I) | 48.8 | N/A | nih.govoup.comoup.com |
| Duplex with N1-methylhypoxanthine (4) | 32-33 | N/A | nih.govoup.comoup.com |
| Duplex with N1-(2-aminoethyl)-hypoxanthine (5) | 32-33 | N/A | nih.govoup.comoup.com |
Note: Data for this compound specifically is not available in these references. N1-methylhypoxanthine is provided as a related example.
The canonical Watson-Crick base pairing rules are based on specific hydrogen bond donor and acceptor patterns. Modifications to these bases, such as methylation, can alter these patterns, potentially leading to altered base pairing preferences or misincorporation during DNA replication or transcription. Studies on N1-methylhypoxanthine suggest it shows no particular pairing preference for cytosine or thymine (B56734), indicating a disruption of specific hydrogen bonding nih.govoup.comoup.com. Similarly, other methylated bases like 3-methylcytidine (m3C) have been shown to significantly disrupt the stability of the Watson-Crick C:G pair and decrease base pairing discrimination frontiersin.org. While the precise mispairing potential of this compound is not explicitly detailed, its structural similarity to other methylated purines suggests it could also exhibit altered or non-canonical base pairing.
Recognition of this compound-Modified Nucleic Acids by Cellular Machinery
Cellular machinery, particularly DNA repair systems, plays a crucial role in maintaining genomic integrity by recognizing and correcting damaged or modified bases. DNA repair pathways, such as base excision repair (BER) and mismatch repair, are responsible for removing various types of DNA damage, including alkylated bases like 3-methyladenine (B1666300) and O6-methylguanine nih.govmdpi.com. These pathways involve specific enzymes, such as DNA glycosylases (e.g., OGG1, MPG, UNG) and AP endonucleases, that recognize and excise damaged bases nih.govmdpi.com.
Protein-Nucleic Acid Recognition Mechanisms
Protein-nucleic acid recognition is a fundamental process governed by a combination of electrostatic interactions, hydrogen bonding, base stacking, and steric effects ias.ac.inthermofisher.com. The presence of modifications within nucleic acids, such as methylation, can significantly alter these recognition mechanisms. For instance, N6-methyladenosine (m6A), the most prevalent internal mRNA modification in eukaryotes, is recognized by specific RNA-binding proteins (RBPs) known as "m6A readers," such as the YTH domain-containing proteins plos.orgnih.govmdpi.comencyclopedia.pub. These readers mediate the downstream effects of the m6A modification, influencing RNA stability, splicing, and translation nih.govencyclopedia.pub.
Role of RNA-Binding Proteins in Processing Modified RNA
RNA-binding proteins (RBPs) play critical roles in virtually all stages of RNA metabolism, including processing, localization, translation, and degradation wikipedia.org. Post-transcriptional modifications on RNA often serve as signals that are interpreted by specific RBPs, thereby dictating the fate and function of the RNA molecule nih.govmdpi.comqminnovation.co.uk.
In the context of modified RNA, RBPs can either recognize the modification directly or be indirectly affected by the structural changes induced by the modification nih.gov. For example, m6A modifications are recognized by "reader" proteins that then recruit other factors to regulate RNA processing events, such as mRNA decay or translation initiation plos.orgmdpi.comencyclopedia.pub. While specific RBPs that recognize this compound are not detailed in the provided results, it is plausible that such proteins exist or that existing RBPs exhibit altered binding affinities or functionalities in the presence of this modification.
The processing of modified RNA involves a complex interplay between modification enzymes (writers), recognition proteins (readers), and modifying enzymes (erasers) mdpi.com. If this compound is incorporated into RNA, RBPs would be crucial in mediating its functional consequences. For instance, in Toxoplasma gondii, m6A mRNA methylation is required for parasite replication, and specific RBPs associated with m6A modifications are involved in mRNA maturation plos.org. This underscores the general principle that modifications like this compound could be integral to cellular RNA processing pathways, with RBPs acting as key mediators.
Role of 3 Methylhypoxanthine in Dna Integrity and Genomic Stability
3-Methylhypoxanthine as an Endogenous DNA Lesion or Modification
DNA integrity is threatened by a continuous assault of endogenous and exogenous agents that can cause various forms of damage, including base modifications, strand breaks, and cross-links nih.govhhearprogram.orgnist.govnih.gov. Endogenous sources, such as reactive oxygen species (ROS) and metabolic byproducts, contribute significantly to this damage load, with estimates suggesting thousands of lesions accumulate per cell daily nih.govhhearprogram.orgunige.ch. Alkylation, a process involving the addition of alkyl groups, particularly methyl groups, to DNA bases, is a key source of endogenous DNA damage hhearprogram.orgnist.govnih.govresearchgate.netnih.govcrownbio.com.
Hypoxanthine (B114508) is a purine (B94841) base that can arise in DNA through the deamination of adenine (B156593) unige.ch. Methylation of purine bases is a known phenomenon, and various methylated purines are formed endogenously nih.gov. While "this compound" is not explicitly identified as a commonly studied endogenous lesion in the provided literature, it represents a potential N3-methylated derivative of hypoxanthine. The formation of such methylated purines can alter base-pairing properties, potentially leading to misincorporation of nucleotides during DNA replication nih.govnih.govnih.gov. For instance, N1-methylhypoxanthine has been shown to reduce DNA thermostability and exhibit no particular pairing preference, suggesting it could contribute to replication errors nih.gov. The accumulation of unrepaired DNA modifications like methylated purines is a significant contributor to genomic instability nih.govnist.govnih.govunige.chanr.frnumberanalytics.com.
DNA Repair Mechanisms Addressing this compound and Related Purine Modifications
Cells possess sophisticated DNA repair systems to counteract the detrimental effects of DNA damage. For lesions arising from alkylation, particularly methylated bases, the Base Excision Repair (BER) pathway is the primary defense mechanism unige.chnih.govnih.govcrownbio.comnih.govnumberanalytics.comgenome.jpwikipedia.orgnih.govjuniperpublishers.commdpi.comgenome.jp.
Investigation of Base Excision Repair (BER) Pathways
The BER pathway is crucial for removing small, non-helix-distorting base lesions, including those resulting from alkylation, oxidation, and deamination nih.govcrownbio.comnih.govnumberanalytics.comwikipedia.orgmdpi.comgenome.jp. Methylated purines are recognized and excised by specific DNA glycosylases as the initiating step of BER.
The human N-Methylpurine DNA Glycosylase (MPG), also known as Alkyladenine DNA Glycosylase (AAG), is a key enzyme in this process. MPG is known to excise a variety of damaged purines, including 3-methyladenine (B1666300) and other methylated purines nih.govgenecards.orgnih.govreactome.org. Given its substrate specificity for methylated purines, it is highly probable that MPG also acts on this compound if it forms endogenously. MPG initiates BER by cleaving the N-glycosylic bond between the damaged base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site nih.govwikipedia.orgnih.govmdpi.comgenecards.orgnih.govreactome.orgbmbreports.org.
Following the formation of the AP site, subsequent steps in the BER pathway involve an AP endonuclease to cleave the DNA backbone, followed by DNA polymerase to insert the correct nucleotide, and finally DNA ligase to seal the nick nih.govwikipedia.orgnih.govjuniperpublishers.commdpi.combmbreports.org.
Table 1: Tissue-Specific 3-Methyladenine DNA N-Glycosylase Activity in Mice
The efficiency of DNA repair mechanisms can vary across different tissues. Data on the activity of N-glycosylases that repair methylated purines, such as 3-methyladenine, provide insight into the cellular capacity to handle such lesions. The following table illustrates the comparative activity of 3-methyladenine DNA N-glycosylase in different tissues of two mouse stocks, as reported in nih.gov. While this data is specific to 3-methyladenine, it serves as a proxy for the repair capacity of similar methylated purines like this compound.
| Tissue | SEC/R1 Mice (Relative Activity) | Hybrid Mice (Relative Activity) | SEC/R1 vs. Hybrid (Fold Difference) |
| Stomach | Highest | Highest | ~1.5-4x higher in SEC/R1 |
| Kidney | High | High | ~1.5-4x higher in SEC/R1 |
| Lung | Moderate | Moderate | ~1.5-4x higher in SEC/R1 |
| Liver | Low | Lowest | ~1.5-4x higher in SEC/R1 |
| Spleen | Moderate | Moderate | ~1.5-4x higher in SEC/R1 |
| Brain | Low | Moderate | ~1.5-4x higher in SEC/R1 |
| Ovary | Lowest | Moderate | ~0.5x higher in SEC/R1 |
Note: Activity is measured in fmoles of 3-methyladenine released per hour per microgram of DNA.
Examination of Mismatch Repair (MMR) Systems
The Mismatch Repair (MMR) system primarily functions to correct errors that occur during DNA replication, such as base-base mismatches and insertion-deletion loops that escape the proofreading activity of DNA polymerases numberanalytics.commdpi.comnih.govlibretexts.orgplos.orghelsinki.fiunc.edunih.gov. MMR proteins, like MutS and MutL, scan newly synthesized DNA to identify and excise these mispaired nucleotides nih.govlibretexts.orgunc.edunih.gov.
While MMR does not directly repair base adducts like methylated purines, it can play an indirect role. If an unrepaired methylated purine leads to mispairing during DNA replication, the resulting mismatch could be recognized and corrected by the MMR system. However, the primary role of MMR is to maintain replication fidelity rather than to repair base modifications themselves.
Direct Reversal Repair Enzymes
Direct reversal is a DNA repair mechanism employed for specific types of damage, such as the removal of methyl groups from O6-methylguanine by O6-methylguanine-DNA methyltransferase (MGMT) nih.govnews-medical.netuomus.edu.iqatdbio.com. This process involves the enzyme directly transferring the alkyl group to itself, thereby restoring the original base.
This mechanism is typically effective for O-alkylations. For N-alkylations, such as the potential methylation at the N3 position of hypoxanthine to form this compound, direct reversal enzymes are generally not the primary repair machinery. Instead, excision by DNA glycosylases, as part of the BER pathway, is the more common route for repairing N-methylated purines nih.gov.
Implications of this compound Accumulation for Genomic Stability
The persistence of unrepaired DNA lesions, including methylated purines like this compound, can have profound consequences for genomic integrity nih.govhhearprogram.orgnist.govnih.govunige.ch. If these lesions are not efficiently removed by repair pathways, they can persist in the genome and interfere with essential cellular processes.
Accumulation of Specific DNA Adducts or Alterations
When DNA damage, such as the formation of this compound, escapes repair, it can lead to various detrimental outcomes:
Mispairing and Mutations: Methylated purines can alter the hydrogen bonding patterns of bases, leading to incorrect base pairing during DNA replication nih.govnih.govnih.gov. For example, N1-methylhypoxanthine's lack of specific pairing preference suggests it could mispair with either cytosine or thymine (B56734) nih.gov. This can result in the misincorporation of nucleotides, leading to point mutations (e.g., G:C to A:T transversions) if the lesion is replicated nih.govnist.govnih.govnih.govnih.govnumberanalytics.comoecd-ilibrary.orgnih.govresearchgate.net.
Replication Stress and Strand Breaks: The presence of unrepaired DNA adducts can stall DNA replication forks. This replication stress can lead to the formation of DNA strand breaks, including double-strand breaks (DSBs), which are particularly cytotoxic and mutagenic nist.govnih.govnih.govanr.frnumberanalytics.comoecd-ilibrary.org.
Chromosomal Aberrations: Persistent DNA damage and errors in repair can result in chromosomal rearrangements, deletions, or insertions, collectively contributing to genomic instability nih.govanr.frnumberanalytics.comoecd-ilibrary.org.
Therefore, the efficient repair of methylated purines, including potentially this compound, by pathways like BER is critical for maintaining genomic stability and preventing the accumulation of mutations that can drive disease.
Compound Name Table:
this compound
Hypoxanthine
Adenine
Thymine
Cytosine
Uracil
3-methyladenine
O6-methylguanine (O6-MeG)
N1-methylhypoxanthine
O6-methylhypoxanthine (O6-MeHx)
8-oxoguanine (8-oxoG)
Advanced Analytical Methodologies for 3 Methylhypoxanthine Research
Chromatographic Techniques for Separation and Quantification in Biological Matrices
Chromatography is a cornerstone for the analysis of 3-methylhypoxanthine in complex biological matrices such as urine, plasma, and serum. google.com These techniques separate the compound of interest from other sample components, allowing for accurate quantification.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of methylxanthines, including this compound, in biological samples. researchgate.netresearchgate.net HPLC offers excellent precision and robustness, making it an indispensable tool for quality control and bioanalytical testing. chromatographyonline.com The method's versatility is enhanced by the variety of available detectors.
Key Features of HPLC Methods:
Sample Preparation: Biological samples typically require preparation before HPLC analysis to remove interferences and concentrate the analyte. drawellanalytical.com Common techniques include protein precipitation for plasma or serum samples and solid-phase extraction (SPE) for urine samples. researchgate.netdrawellanalytical.com
Chromatographic Conditions: Reversed-phase columns, such as C18 columns, are frequently used for the separation of methylxanthines. researchgate.netmdpi.com The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, which can be run in either isocratic or gradient elution mode to optimize separation. researchgate.netresearchgate.net
Detection:
UV Detection: Ultraviolet (UV) detection is a common and cost-effective method for quantifying this compound. chromatographyonline.comresearchgate.net The wavelength for detection is selected based on the UV absorption maxima of the compound, which is typically around 273 nm. researchgate.netpearson.com The Beer-Lambert law relates the absorbance to the concentration of the analyte. chromatographyonline.com
Diode-Array Detection (DAD): DAD provides spectral information across a range of wavelengths, which aids in peak purity assessment and method development. researchgate.net
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) offers higher sensitivity and specificity, which is particularly advantageous for complex biological samples. chromatographyonline.com
Table 1: Example HPLC-UV Method Parameters for Methylxanthine Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 100 x 4.6 mm, 3 µm) | researchgate.net |
| Mobile Phase | Gradient of acetonitrile and 50 mM ammonium (B1175870) acetate (B1210297) in water | bwise.kr |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detection Wavelength | 273 nm | researchgate.net |
| Injection Volume | 10 µL | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. measurlabs.comjeeng.net However, due to the polar and non-volatile nature of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. sigmaaldrich.compomics.com
Derivatization Process:
Silylation: This is a common derivatization technique where active hydrogens in the molecule are replaced by a trimethylsilyl (B98337) (TMS) or other silyl (B83357) groups. chemcoplus.co.jp Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.comchemcoplus.co.jp The resulting derivatives are more volatile and produce characteristic mass spectra. sigmaaldrich.com
Acylation: This process involves the introduction of an acyl group, often using fluorinated anhydrides, to increase volatility and improve detection. jfda-online.com
GC-MS Analysis:
The derivatized sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interaction with the stationary phase of the column.
The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. jeeng.net
Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become indispensable tools for metabolomics and the comprehensive profiling of metabolites in biological fluids. xiahepublishing.comresearchgate.net This technique combines the excellent separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. jmb.or.kr
Advantages of LC-MS:
High Sensitivity and Specificity: LC-MS can detect and quantify low concentrations of this compound even in complex matrices. jmb.or.krnih.gov Tandem MS (MS/MS) further enhances specificity by monitoring specific fragmentation patterns of the analyte. nih.gov
Comprehensive Profiling: LC-MS is ideal for untargeted metabolomics studies, allowing for the simultaneous analysis of a wide range of metabolites, including this compound, to identify metabolic changes associated with disease or other conditions. nih.govrsc.org
No Derivatization Required: Unlike GC-MS, LC-MS can directly analyze polar and non-volatile compounds like this compound, simplifying sample preparation. xiahepublishing.com
Research Applications:
Studies have utilized LC-MS to identify and quantify methylxanthines and other metabolites in urine and plasma to investigate metabolic pathways and discover potential disease biomarkers. researchgate.netresearchgate.net For instance, LC-MS-based metabolomic analysis of urine samples has been used to uncover significant disruptions in metabolic pathways in certain diseases. xiahepublishing.com
Table 2: Comparison of Chromatographic Techniques for this compound Analysis
| Technique | Advantages | Disadvantages | Primary Application |
|---|---|---|---|
| HPLC-UV | Robust, cost-effective, good precision. chromatographyonline.com | Lower sensitivity and specificity compared to MS. chromatographyonline.com | Routine quantification in less complex samples. researchgate.net |
| GC-MS | High resolution and sensitivity. pomics.com | Requires derivatization for non-volatile compounds. sigmaaldrich.com | Analysis of volatile derivatives. measurlabs.com |
| LC-MS/MS | High sensitivity, high specificity, no derivatization needed. jmb.or.kr | Higher cost and complexity. | Comprehensive metabolic profiling and trace analysis. researchgate.netrsc.org |
Spectroscopic Characterization and Structural Elucidation
Spectroscopic techniques are vital for confirming the chemical structure of this compound and assessing its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the structure of organic molecules. xiahepublishing.com It provides detailed information about the chemical environment of individual atoms within the molecule.
¹H NMR: Proton NMR provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shifts, splitting patterns (spin-spin coupling), and integration of the peaks are used to elucidate the structure. libretexts.org
¹³C NMR: Carbon-13 NMR provides information about the different carbon atoms in the molecule.
2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between protons and carbons, further confirming the structure. mdpi.comresearchgate.net
The Human Metabolome Database (HMDB) provides reference ¹H NMR spectra for 3-methylxanthine, which can be used for comparison and identification. hmdb.ca
Ultraviolet (UV) Spectroscopy for Detection and Purity Assessment
Ultraviolet (UV) spectroscopy measures the absorption of UV light by a molecule. davuniversity.org It is a simple and rapid method often used for detection in HPLC and for assessing the purity of a compound. researchgate.netamericanpharmaceuticalreview.com
Absorption Maxima (λmax): Molecules with conjugated double bonds, such as purine (B94841) derivatives, absorb UV light. pearson.com The wavelength of maximum absorbance (λmax) is a characteristic property of a compound in a specific solvent. biointerfaceresearch.comnih.gov For many methylxanthines, the UV spectrum shows a significant absorption peak that can be used for quantification. researchgate.net
Purity Assessment: The shape of the UV spectrum and the position of the λmax can be used as an indicator of purity. The presence of impurities may lead to changes in the spectrum. americanpharmaceuticalreview.com
Mass Spectrometry (MS) Applications in Identifying Purine Derivatives
Mass spectrometry (MS) has become an indispensable tool for the detailed molecular characterization and precise quantification of purine derivatives like this compound. creative-proteomics.com The versatility of MS allows for its coupling with various separation techniques, enhancing its specificity and sensitivity.
Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used technique for analyzing purine derivatives. creative-proteomics.com It is particularly suitable for polar compounds with larger molecular masses and lower thermal stability. xiahepublishing.com A specific application, liquid chromatography-triple quadrupole tandem mass spectrometry (LC-QqQ-MS/MS), has been successfully developed for the determination of various purine and pyrimidine (B1678525) derivatives. nih.govresearchgate.net This method offers high sensitivity and the ability to simultaneously separate and identify multiple purine compounds. creative-proteomics.com For instance, a study utilizing LC-MS/MS successfully measured purine metabolites in various species, highlighting its potential as a valuable tool for accurate quantification in clinical diagnostics. mdpi.com
Gas chromatography-mass spectrometry (GC-MS) is another valuable technique, especially for volatile purine derivatives or those that can be made volatile through derivatization. creative-proteomics.com It provides high sensitivity for detecting trace levels of these compounds. creative-proteomics.com
Different ionization techniques are employed in MS to generate ions from the sample molecules. Electrospray ionization (ESI) is a "soft" ionization method that preserves the integrity of molecules like purines, enabling accurate mass analysis. creative-proteomics.com Tandem mass spectrometry (MS/MS) further enhances structural elucidation by fragmenting selected ions and analyzing the resulting fragments, a process known as collision-induced dissociation (CID). creative-proteomics.comescholarship.org This fragmentation pattern provides detailed structural information, aiding in the confident identification of compounds. escholarship.org High-resolution mass spectrometry, often utilizing time-of-flight (TOF) analyzers, delivers precise molecular weight determination, which is crucial for assigning the correct elemental composition to an unknown peak. creative-proteomics.comresearchgate.net
Table 1: Mass Spectrometry Techniques for Purine Derivative Analysis
| Technique | Description | Key Advantages |
| LC-MS/MS | Combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. nih.govresearchgate.netmdpi.com | Comprehensive analysis of multiple compounds, enhanced sensitivity for low-abundance purines. creative-proteomics.com |
| GC-MS | Pairs gas chromatography with mass spectrometry for the analysis of volatile compounds. creative-proteomics.com | High sensitivity for trace-level detection, accurate quantification. creative-proteomics.com |
| ESI | A soft ionization technique that produces intact molecular ions. creative-proteomics.com | Preserves molecular integrity for accurate mass determination. creative-proteomics.com |
| TOF-MS | A high-resolution mass spectrometry technique that measures the time it takes for ions to travel a certain distance. creative-proteomics.com | Provides precise molecular weight for accurate elemental composition. creative-proteomics.comresearchgate.net |
| MS/MS (CID) | Involves the fragmentation of selected ions to obtain structural information. creative-proteomics.comescholarship.org | Enhances structural elucidation and confident identification. creative-proteomics.comescholarship.org |
Integration of this compound Analysis into Metabolomics and Biochemical Profiling Studies
Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. google.com The integration of this compound analysis into metabolomics and biochemical profiling studies provides a more holistic understanding of its role in biological processes and disease.
Analytical platforms such as LC-MS and GC-MS are central to metabolomics, allowing for the simultaneous measurement of hundreds to thousands of metabolites, including purine derivatives like this compound. xiahepublishing.com These techniques have been used to create detailed metabolic profiles from various biological samples, including urine and serum. google.comnih.gov For example, a study on honey used LC-QqQ-MS/MS to determine the levels of 13 different purine and pyrimidine derivatives, demonstrating the power of these methods for comprehensive profiling. nih.govresearchgate.net
In the context of metabolomics, this compound is analyzed as part of a larger panel of metabolites. The resulting data is then subjected to advanced statistical and bioinformatic analyses, such as principal component analysis (PCA), to identify patterns and correlations. nih.govresearchgate.net This approach can help in the discovery of biomarkers for disease diagnosis or prognosis and in understanding the metabolic pathways affected by certain conditions or treatments. xiahepublishing.com
The inclusion of this compound in metabolomic studies allows researchers to investigate its relationship with other metabolites and metabolic pathways. For instance, alterations in the levels of this compound, in conjunction with other purine metabolites like xanthine (B1682287) and hypoxanthine (B114508), can provide insights into the activity of enzymes involved in purine metabolism. mdpi.comnih.gov This integrated approach is crucial for building comprehensive models of biological systems and for understanding the complex interplay of different metabolic networks.
Comparative Biochemical Studies of 3 Methylhypoxanthine Analogues
Structural Variants of Methylated Hypoxanthines and Their Biochemical Activities
The precise location of methyl group substituents on the purine (B94841) ring system significantly influences the biochemical and pharmacological profiles of these compounds. Understanding these structure-activity relationships is crucial for developing targeted molecular probes and therapeutic agents.
Comparison with 1-Methylhypoxanthine (B72709) and Other Regioisomersebi.ac.uk
Methylation of the hypoxanthine (B114508) core can occur at various nitrogen atoms, leading to different regioisomers, such as 1-Methylhypoxanthine and 3-Methylhypoxanthine. While direct comparative biochemical activity data specifically for this compound versus its regioisomers is not extensively detailed in the provided literature, general principles of purine chemistry and methylation effects can be inferred. Hypoxanthine itself is an ambident nucleophile, capable of reaction at the N1 and O6 positions, suggesting that methylation can lead to distinct structural outcomes researchgate.net. The synthesis and characterization of these methylated purines, including 1-methylhypoxanthine and this compound, have been reported, allowing for structural identification and further investigation into their properties clockss.org. Studies involving the modification of hypoxanthine bases, such as in the formation of poly(1-methylinosinic acid), highlight the interest in altered purine structures for mimicking natural nucleic acids with enhanced stability ontosight.ai. The deamination of adenine (B156593) in DNA can generate hypoxanthine, which is mutagenic due to its base-pairing resemblance to guanine (B1146940), and this process is repaired by specific DNA glycosylases ebi.ac.uk. While this relates to hypoxanthine's role in DNA integrity, the specific impact of N-methylation on these repair or mutagenic processes for this compound requires dedicated study.
Relationships to Other Methylated Xanthine (B1682287) Derivatives (e.g., 3-Methylxanthine, Theophylline (B1681296), Caffeine)t3db.caselleckchem.com
This compound shares structural similarities with other methylated purine alkaloids, notably 3-Methylxanthine, theophylline, and caffeine (B1668208). These compounds are all derived from the xanthine scaffold, differing in the number and position of methyl groups.
3-Methylxanthine (3-MX) : 3-Methylxanthine is a monomethylated xanthine, with a methyl group at the N-3 position, analogous to this compound's methylation at N-3. 3-Methylxanthine is known to stimulate the central nervous system and improve alertness, potentially by inhibiting adenosine (B11128) receptors mdpi.com. It has also been identified as a major metabolite of theobromine (B1682246) chemfaces.com. In comparative studies on inhibiting xanthine crystallization, 3-Methylxanthine demonstrated significant inhibitory effects, similar to 7-methylxanthine (B127787) chemfaces.com.
Theophylline and Caffeine : These are dimethylated and trimethylated xanthines, respectively, with established pharmacological activities, including bronchodilation and CNS stimulation nih.govwikipedia.orgresearchgate.net. Theophylline is a metabolite of caffeine and also has anti-inflammatory properties mdpi.com. Caffeine, a ubiquitous stimulant, acts by competitively binding to adenosine receptors mdpi.com. The structure-activity relationships of methylxanthines indicate that methylation at specific positions (N-1, N-3, N-7) influences their affinity for adenosine receptors and their bronchodilator potency researchgate.net. While direct biochemical comparisons between this compound and these more extensively studied xanthines are limited, their shared purine backbone and methylation patterns suggest potential for overlapping, albeit likely distinct, biological interactions.
Table 1: Comparison of Methylated Purine Alkaloids
| Compound Name | Methylation Pattern (Positions) | Class | Key Reported Activities/Roles | Reference(s) |
| Hypoxanthine | None | Purine Base | Nucleic acid metabolism, energy metabolism, precursor to uric acid, mutagenic upon deamination of adenine ebi.ac.ukontosight.aihmdb.ca | ebi.ac.ukontosight.aihmdb.ca |
| 1-Methylhypoxanthine | N-1 | Methylhypoxanthine | Studied in synthesis and characterization; part of modified polynucleotides clockss.orgontosight.ai | clockss.orgontosight.ai |
| This compound | N-3 | Methylhypoxanthine | Defined structure; potential for distinct biochemical interactions due to N-3 methylation | clockss.orghoffmanlab.org |
| 3-Methylxanthine | N-3 | Monomethylxanthine | CNS stimulant, adenosine receptor inhibitor, inhibits xanthine crystallization, metabolite of theobromine mdpi.comchemfaces.com | mdpi.comchemfaces.com |
| Theophylline | N-1, N-3 | Dimethylxanthine | Bronchodilator, anti-inflammatory, CNS stimulant, metabolite of caffeine mdpi.comnih.govresearchgate.net | mdpi.comnih.govresearchgate.net |
| Caffeine | N-1, N-3, N-7 | Trimethylxanthine | CNS stimulant, adenosine receptor antagonist, widely consumed mdpi.comnih.govresearchgate.net | mdpi.comnih.govresearchgate.net |
Biosynthetic Diversity of Related Purine Alkaloids in Naturet3db.ca
Purine alkaloids, including methylated xanthines and potentially methylated hypoxanthines, are synthesized in various organisms, primarily plants. The biosynthesis typically originates from purine nucleotides, with xanthosine (B1684192) serving as a key precursor.
Plant Biosynthesis : In plants like Camellia sinensis (tea) and Coffea species (coffee), the synthesis of methylxanthines involves a series of methylation steps. A common pathway begins with xanthosine, which is methylated to 7-methylxanthosine, then converted to 7-methylxanthine (7-MX). Further methylation leads to theobromine (3,7-dimethylxanthine) and ultimately caffeine (1,3,7-trimethylxanthine) mdpi.comnih.govigem.org. S-adenosylmethionine (SAM) is the primary methyl group donor in these reactions mdpi.comresearchgate.net. While the direct biosynthesis of this compound in plants is not as widely documented as that of methylxanthines, the enzymatic machinery for methylating purine bases exists, suggesting potential pathways for its formation, possibly as an intermediate or a minor product.
Microbial Metabolism : Microorganisms also play a role in the metabolism of methylxanthines. For instance, Pseudomonas species possess enzymes capable of N-demethylating caffeine, theobromine, and theophylline, producing various methylated derivatives mdpi.comresearchgate.net. This microbial N-demethylation pathway can be engineered to produce specific methylxanthines, such as 3-Methylxanthine from theophylline chemfaces.com. The capacity of microbes to modify purine structures suggests that diverse pathways for methylhypoxanthines might exist in microbial ecosystems.
Marine Organisms : Methylated purine derivatives, including 3-methylxanthine, have also been isolated from marine organisms such as ascidians and sponges mdpi.com. This indicates that biosynthetic pathways for these compounds are not limited to plants and can occur in diverse biological environments.
Design and Synthesis of this compound Analogues for Molecular Probingncats.iowikipedia.orguniroma1.it
The development of this compound analogues for molecular probing or research purposes often involves chemical synthesis to introduce specific functional groups or labels. The purine scaffold, including hypoxanthine and its methylated derivatives, offers multiple sites for chemical modification, such as the N1, N3, N7, N9, and C8 positions uniroma1.it.
Synthetic Strategies : General strategies for synthesizing purine analogues involve modifying the core xanthine or hypoxanthine structure. This can include alkylation at nitrogen atoms, substitution at carbon positions, or functionalization to attach reporter groups like fluorophores or affinity tags uniroma1.itresearchgate.netresearchgate.net. For instance, N-alkylation reactions can regioselectively introduce methyl groups at specific positions on the purine ring clockss.org. The design of molecular probes often aims to create molecules that can selectively interact with biological targets, allowing for their visualization or quantification.
Application in Probes and Biosensors : While direct examples of this compound specifically used as a molecular probe are not detailed, the broader context of purine derivatives in research is evident. Hypoxanthine itself is used as a substrate in cell cultures and biochemical assays ontosight.aincats.io. Biosensors for hypoxanthine have been developed by immobilizing xanthine oxidase on modified electrodes, demonstrating that detection systems can be engineered for purine bases nih.govresearchgate.net. Such sensor development often requires careful modification of electrode surfaces or enzyme immobilization techniques, illustrating principles applicable to probe design. Furthermore, the synthesis of various purine-based compounds for medicinal chemistry research, including kinase inhibitors, highlights the versatility of the purine scaffold for creating diverse analogues with potential biological activities researchgate.net. The development of fluorescently labeled analogues or probes for other biomolecules, such as TAK779 mdpi.com, demonstrates general approaches to creating tagged molecules for biological studies, which could be adapted for this compound analogues.
Future Research Directions in 3 Methylhypoxanthine Biology
The study of 3-Methylhypoxanthine, a methylated purine (B94841) derivative, is an expanding field with significant implications for cellular biology and medicine. While its role as a metabolite of compounds like theophylline (B1681296) is acknowledged, a deeper understanding of its endogenous functions and interactions within the cell is still emerging. Future research is poised to unravel the complex biology of this molecule, from its metabolic origins to its impact on genomic integrity and cellular signaling. The following sections outline key areas where focused investigation is likely to yield significant advancements in our knowledge of this compound.
Q & A
Q. What are the established synthetic routes for 3-methylhypoxanthine, and how do they address challenges in regioselective methylation?
A four-step synthesis starting from ethyl cyanoacetate (38) is commonly employed, involving the preparation of ethyl (hydroxyimino)cyanoacetate (33) and subsequent reaction with N-methylthiourea (32). This method prioritizes regioselectivity by leveraging steric and electronic effects during cyclization . Researchers must validate intermediate purity via HPLC or TLC to minimize side products.
Q. How should researchers characterize the purity and structural identity of this compound?
Characterization requires a combination of spectroscopic techniques:
- ¹H/¹³C NMR to confirm methyl group positioning and aromatic proton environments.
- High-resolution mass spectrometry (HRMS) for molecular ion verification.
- Melting point analysis to compare with literature values. Discrepancies in spectral data should prompt re-evaluation of synthetic conditions or solvent effects .
Q. What experimental protocols are recommended for assessing this compound’s stability under physiological conditions?
Conduct pH-dependent stability studies in buffers (pH 2–8) at 37°C, using UV-Vis spectroscopy to track degradation kinetics. Include control experiments with hypoxanthine to differentiate methylation effects. Report half-life (t₁/₂) and degradation byproducts via LC-MS .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies for this compound be designed to optimize antiparasitic activity?
Prioritize analogues with modifications to:
- The methyl group (e.g., substitution with bulkier alkyl chains).
- The purine scaffold (e.g., halogenation at C8). Use in vitro assays (e.g., Plasmodium falciparum growth inhibition) paired with computational docking to correlate steric/electronic properties with bioactivity. Address contradictory SAR data by normalizing assay conditions (e.g., serum protein binding effects) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Meta-analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalized to cell line, incubation time).
- Experimental replication : Repeat key studies under controlled conditions (e.g., ATP levels, oxygen tension).
- Mechanistic studies : Use isotopic labeling (e.g., ¹⁴C-methyl) to track metabolic incorporation in conflicting models .
Q. How can computational modeling improve the prediction of this compound’s interactions with target enzymes?
Employ molecular dynamics (MD) simulations to map binding affinities with xanthine oxidase or purine nucleoside phosphorylase. Validate predictions via:
- Isothermal titration calorimetry (ITC) for thermodynamic profiling.
- Site-directed mutagenesis of key residues (e.g., Glu802 in xanthine oxidase). Address force field inaccuracies by cross-referencing with crystallographic data .
Methodological Guidance
Q. How should researchers design dose-response experiments for this compound in in vivo toxicity studies?
- Use logarithmic dosing (e.g., 0.1–100 mg/kg) to capture threshold effects.
- Include positive controls (e.g., allopurinol for xanthine oxidase inhibition).
- Monitor uric acid/creatinine ratios in serum and urine to assess renal toxicity. Statistical analysis must account for inter-individual variability via mixed-effects models .
Q. What criteria determine the inclusion of this compound data in a research publication?
- Primary data : Full synthetic protocols, spectroscopic validation, and biological assay conditions.
- Negative results : Failed synthetic attempts or inactive analogues to guide future work.
- Reproducibility : Detailed Supplementary Information (SI) with raw NMR/MS files and assay plate layouts .
Data Presentation Standards
Q. How should conflicting NMR assignments for this compound be reported?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
